tert-Butyl 4-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate
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Description
“tert-Butyl 4-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate” is a chemical compound with the CAS Number: 2377611-95-3. It has a molecular weight of 378.66 . The IUPAC name of this compound is tert-butyl 4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using techniques like X-ray crystallography . The DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .Physical and Chemical Properties Analysis
This compound has a molecular weight of 378.66 . It should be stored at refrigerated temperatures .Scientific Research Applications
Synthesis and Structural Analysis
Tert-butyl 4-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate serves as a significant intermediate for the synthesis of 1H-indazole derivatives. The compound is synthesized through substitution reactions and its structure is corroborated by spectroscopic methods such as FTIR, NMR, and MS. Additionally, X-ray diffraction and density functional theory (DFT) studies provide insights into its crystallographic and conformational analysis, revealing a high degree of agreement between calculated and experimental structures. This synthesis and structural analysis underscore the compound's relevance in the preparation of more complex molecules (W. Ye et al., 2021).
Applications in Organic Synthesis
Research shows that tert-butyl dioxaborolane derivatives are pivotal intermediates in the synthesis of various biologically active compounds. For example, the compound has been utilized in the synthesis of tetramethylpyrazine nitrones and quinolylnitrones, demonstrating potent therapeutic applications in the treatment of stroke due to their thrombolytic activity and ability to scavenge free radicals. These findings highlight the compound's versatility and potential in medicinal chemistry (J. Marco-Contelles, 2020).
Role in Material Science
Compounds similar to this compound have been explored in the synthesis of new polyamides with flexible main-chain ether linkages. These polyamides exhibit significant thermal stability, solubility in various solvents, and the ability to form transparent, flexible films. Such properties make them suitable for applications in material science, particularly in the development of high-performance polymers (S. Hsiao et al., 2000).
Catalysis Research
Additionally, research into the tert-butyl group, as part of various chemical structures, has led to advancements in catalysis. For example, indium(III) halides have been shown to efficiently catalyze the N-tert-butoxycarbonylation of amines, leading to the production of N-tert-butyl-carbamates. This process is noted for its chemoselectivity, high yields, and the ability to proceed under solvent-free conditions, contributing valuable insights into green chemistry and synthetic efficiency (S. Chankeshwara & A. Chakraborti, 2006).
Properties
IUPAC Name |
tert-butyl 4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BClN2O4/c1-16(2,3)24-15(23)22-14-9-11(8-13(20)12(14)10-21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITVEVJPIQPYOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C(=O)OC(C)(C)C)C(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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